
21-Deoxycortisone-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Deoxycortisone-d9 is a deuterated form of 21-Deoxycortisone, a naturally occurring steroid and minor intermediate in corticosteroid metabolism. It is structurally related to 21-Deoxycortisol and is formed by the reversible action of 11β-hydroxysteroid dehydrogenase. This compound is significant in the study of steroid metabolism and endocrine disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Deoxycortisone-d9 involves the incorporation of deuterium atoms into the 21-Deoxycortisone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Deuterated Solvents: Utilizing deuterated solvents like deuterated chloroform or deuterated methanol.
Catalysts: Using catalysts such as palladium on carbon to facilitate the exchange reaction.
Analyse Des Réactions Chimiques
Types of Reactions
21-Deoxycortisone-d9 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone by 21-hydroxylase.
Reduction: Reduction of the keto group to form hydroxyl derivatives.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of cortisone.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
21-Deoxycortisone-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand steroid biosynthesis and metabolism.
Biology: Employed in studies of enzyme kinetics and the role of 11β-hydroxysteroid dehydrogenase.
Medicine: Investigated for its potential role in diagnosing and understanding endocrine disorders like congenital adrenal hyperplasia.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
21-Deoxycortisone-d9 exerts its effects through its interaction with 11β-hydroxysteroid dehydrogenase, an enzyme involved in the interconversion of cortisone and cortisol. The deuterium atoms in this compound allow for precise tracking of the compound in metabolic studies, providing insights into the enzyme’s activity and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
21-Deoxycortisol: A related steroid formed by the 11β-hydroxylation of 17α-hydroxyprogesterone.
Cortisone: A corticosteroid formed from 21-Deoxycortisone by 21-hydroxylase.
11-Deoxycorticosterone: Another corticosteroid involved in mineralocorticoid activity.
Uniqueness
21-Deoxycortisone-d9 is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. Its deuterated form allows for the differentiation from non-deuterated analogs, providing precise data on steroid metabolism and enzyme activity.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9-hexadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1/i1D3,4D2,6D2,10D,18D |
Clé InChI |
PUKLDDOGISCFCP-ARILAWGUSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@]3([C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)C([2H])([2H])[2H])O)[2H])C |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



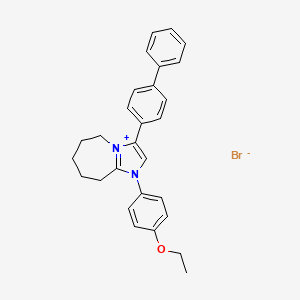
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)

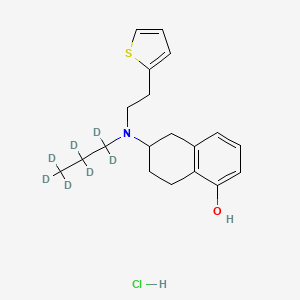
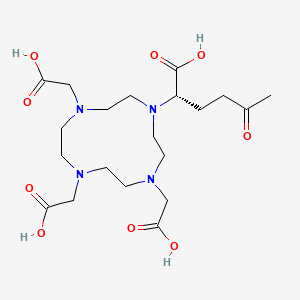
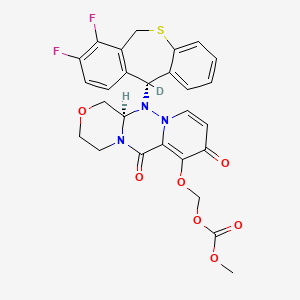
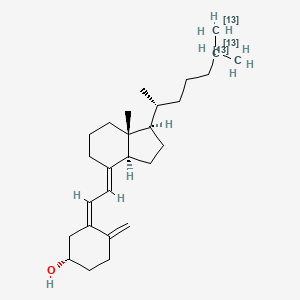
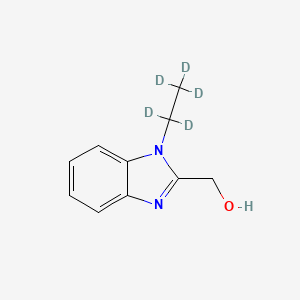
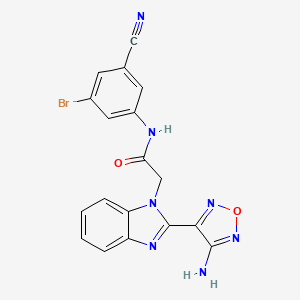
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


